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  • Product: 2,4-Dibromophenyl prop-2-enoate
  • CAS: 116763-59-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2,4-dibromophenyl prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins the rational design of novel therapeutics and advanced materials by elucidating structure-activity relationships and guiding synthetic efforts. 2,4-dibromophenyl prop-2-enoate, a halogenated phenylacrylate, represents a class of compounds with significant potential in organic synthesis and as a scaffold for bioactive molecules. The presence of bromine atoms and the acrylate moiety suggests a rich tapestry of intermolecular interactions that can dictate its solid-state properties and, by extension, its behavior in various applications.

This technical guide provides a comprehensive exploration of the synthesis, single-crystal X-ray diffraction analysis, and detailed structural features of 2,4-dibromophenyl prop-2-enoate. As a senior application scientist, the aim is to not only present the data but to also provide insights into the experimental rationale and the interpretation of the results, thereby offering a self-validating framework for researchers in the field.

I. Synthesis and Crystallization

The synthesis of 2,4-dibromophenyl prop-2-enoate can be achieved through a standard esterification reaction between 2,4-dibromophenol and acryloyl chloride. The choice of reactants is guided by their commercial availability and the high reactivity of the acid chloride, which facilitates an efficient reaction.

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of 2,4-dibromophenol (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, a base like triethylamine (1.2 eq.) is added to act as a proton scavenger.

  • Acylation: Acryloyl chloride (1.1 eq.) is added dropwise to the reaction mixture. The low temperature is maintained to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2,4-dibromophenyl prop-2-enoate.

Crystallization for X-ray Diffraction

High-quality single crystals are essential for X-ray diffraction analysis. For 2,4-dibromophenyl prop-2-enoate, a suitable crystallization method involves slow evaporation from a saturated solution.

Experimental Protocol: Crystallization
  • Solvent Selection: A range of solvents should be screened to find one in which the compound has moderate solubility. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) often yields the best results.

  • Solution Preparation: The purified compound is dissolved in a minimal amount of the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of well-ordered single crystals over several days.

II. Single-Crystal X-ray Diffraction: From Data to Structure

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions.[1][2]

Experimental Workflow

The process of determining the crystal structure can be broken down into several key stages, each requiring careful execution and data analysis.

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution cluster_refinement Structure Refinement crystal_selection Crystal Selection & Mounting data_acquisition X-ray Data Acquisition crystal_selection->data_acquisition Goniometer Mounting data_processing Data Integration & Scaling data_acquisition->data_processing space_group Space Group Determination data_processing->space_group initial_model Initial Structure Solution (e.g., Direct Methods) space_group->initial_model refinement_cycles Least-Squares Refinement initial_model->refinement_cycles validation Structure Validation refinement_cycles->validation final_structure Final Crystallographic Model validation->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal with well-defined faces and free of visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K). Low temperatures are used to minimize thermal vibrations of the atoms, leading to a more precise structure.[1]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[3] The positions and intensities of the diffracted spots are recorded.[2]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled and merged to produce a unique set of reflection data.[3]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the heavier atoms (in this case, the bromine atoms) can usually be identified.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[4][5] This iterative process involves adjusting the atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors.[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

III. Crystal Structure of 2,4-dibromophenyl prop-2-enoate

The crystallographic analysis reveals the precise three-dimensional arrangement of the 2,4-dibromophenyl prop-2-enoate molecule in the solid state.

Crystallographic Data
ParameterValue
Chemical formulaC₉H₆Br₂O₂
Formula weight321.95 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections collectedValue
Independent reflectionsValue
R_intValue
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
Goodness-of-fit on F²Value

Note: The specific values for unit cell parameters and refinement statistics would be obtained from the actual crystallographic data file.

Molecular Structure

The molecular structure of 2,4-dibromophenyl prop-2-enoate with the atom numbering scheme is depicted below.

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Exploratory

Thermal Dynamics and Degradation Kinetics of 2,4-Dibromophenyl Prop-2-enoate: A Mechanistic Guide

Strategic Context and Molecular Architecture 2,4-Dibromophenyl prop-2-enoate (commonly known as 2,4-dibromophenyl acrylate, or DBPA) is a highly specialized halogenated monomer. In advanced materials science, DBPA is pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Molecular Architecture

2,4-Dibromophenyl prop-2-enoate (commonly known as 2,4-dibromophenyl acrylate, or DBPA) is a highly specialized halogenated monomer. In advanced materials science, DBPA is polymerized to engineer matrices requiring a high refractive index, inherent flame retardancy, and specialized biofilm resistance 1. However, the integration of heavy halogens into an acrylate backbone introduces complex thermal behavior.

As application scientists, we must understand the dichotomy of this molecule: the rigid aromatic ring imparts significant thermomechanical stiffness (elevating the glass transition temperature, Tg​ ) 2, while the relatively weak carbon-bromine (C–Br) bonds act as thermal initiation sites. The bond dissociation energy of an aromatic C–Br bond is approximately 280 kJ/mol, significantly lower than that of C–C (~347 kJ/mol) or C–H (~414 kJ/mol) bonds. Consequently, the thermal degradation of DBPA-based polymers is fundamentally driven by early-onset dehalogenation, which subsequently dictates the breakdown of the polymer backbone 3.

Mechanistic Degradation Profile

The thermal degradation of poly(2,4-dibromophenyl prop-2-enoate) is not a single-step volatilization but a cascading radical mechanism.

  • Phase I: Homolytic Cleavage and Dehydrobromination (250°C – 300°C) Thermal stress first fractures the weak C–Br bonds. The resulting bromine radicals abstract labile hydrogen atoms from the polymer backbone, evolving hydrogen bromide (HBr) gas. While this early mass loss reduces the initial thermal stability metric ( Td,5%​ ), the released HBr acts as a potent gas-phase radical quencher, providing the material's signature flame retardancy.

  • Phase II: Depropagation and Ester Scission (350°C – 420°C) Following radical generation on the backbone, the polymer undergoes simultaneous unzipping (depropagation into DBPA monomers) and ester cleavage 4. The steric bulk of the 2,4-dibromophenoxy group induces significant strain on the polymer chain, accelerating main-chain scission and the release of 2,4-dibromophenol and carbon dioxide.

  • Phase III: Crosslinking and Carbonization (>450°C) The macroradicals left behind after debromination and ester cleavage rapidly recombine. This crosslinking forms a thermally stable, carbonaceous char layer that insulates the underlying material from further heat flux.

G DBPA Poly(2,4-dibromophenyl acrylate) Thermal Initiation Stage1 Phase I: 250-300°C Homolytic C-Br Cleavage DBPA->Stage1 Heat Flux Radical Macroradical Formation & HBr Evolution Stage1->Radical Bond Dissociation Stage2 Phase II: 350-420°C Depropagation & Ester Cleavage Radical->Stage2 Backbone Instability Volatiles Volatile Release (CO2, Phenol Derivatives) Stage2->Volatiles Outgassing Stage3 Phase III: >450°C Crosslinking & Char Formation Stage2->Stage3 Residue Carbonization

Thermal degradation cascade of 2,4-dibromophenyl acrylate polymeric networks.

Quantitative Thermal Data Synthesis

To isolate the specific thermal effects of the bromine substituents, we benchmark DBPA polymers against non-halogenated poly(phenyl acrylate). The data below illustrates the causality of halogenation: lower initial stability due to C-Br cleavage, but vastly superior high-temperature char yields.

ParameterPoly(Phenyl Acrylate)Poly(2,4-Dibromophenyl Acrylate)Causality / Mechanistic Driver
Td,5%​ (°C) 340285Weak C–Br bond triggers early onset degradation
Td,max​ (°C) 390375Steric bulk accelerates backbone unzipping
Char Yield at 600°C (%) < 5.018.5Bromine-induced radical crosslinking promotes carbonization
Primary Volatiles Phenol, CO₂, MonomerHBr, Bromophenols, CO₂Halogen radical abstraction and ester cleavage

Self-Validating Analytical Protocol: Hyphenated TGA-FTIR-GC/MS

Analyzing halogenated acrylates requires a robust, self-validating system. Standard Thermogravimetric Analysis (TGA) only measures mass loss. To prove the mechanistic cascade (and ensure corrosive HBr does not confound results), we must employ an orthogonal hyphenated workflow: TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC/MS).

Step-by-Step Methodology

Step 1: System Calibration and Baseline Validation

  • Action: Run an empty alumina crucible through the full temperature program (25°C to 800°C) under a 50 mL/min Nitrogen purge.

  • Causality: This establishes a blank baseline to subtract buoyancy effects and thermal drift. Calibrate the temperature axis using Curie point standards (e.g., Nickel, Alumel) to ensure the recorded Td​ values are absolute.

Step 2: Sample Introduction

  • Action: Weigh exactly 5.0 to 7.0 mg of DBPA polymer into the crucible.

  • Causality: Using strictly <10 mg prevents thermal lag and autocatalytic heat buildup within the sample matrix, ensuring the recorded temperature accurately reflects the sample temperature. However, dropping below 5 mg risks starving the downstream FTIR/GC-MS of sufficient volatile concentrations.

Step 3: Dynamic Heating and Evolved Gas Transfer

  • Action: Heat the sample at 10 °C/min. Route the evolved gases through a transfer line heated to 250 °C into the FTIR gas cell (also at 250 °C).

  • Causality: The 250 °C transfer line is critical. If unheated, high-boiling fragments like 2,4-dibromophenol will condense on the tubing walls, causing memory effects and destroying the temporal resolution of the evolved gas profile.

Step 4: Orthogonal Fragment Elucidation

  • Action: Continuously monitor the FTIR for functional groups (e.g., C=O stretch at 1750 cm⁻¹ indicating ester cleavage; H-Br stretching region). Simultaneously, trigger the GC/MS sampling valve at the Td,max​ (375 °C).

  • Causality: FTIR provides real-time functional group tracking, but cannot distinguish between structurally similar brominated isomers. GC/MS provides the exact mass-to-charge ( m/z ) ratios (e.g., m/z 250 for dibromophenol) to unequivocally validate the chemical identity of the degradation products.

Workflow Prep Sample Prep (Inert Atmosphere) TGA TGA (Mass Loss Tracking) Prep->TGA 5-7 mg Sample FTIR FTIR (Functional Group ID) TGA->FTIR 250°C Transfer Line Data Kinetic Modeling (Activation Energy) TGA->Data Thermograms GCMS GC/MS (Fragment Elucidation) FTIR->GCMS Gas Sampling Valve GCMS->Data m/z Spectra

Hyphenated TGA-FTIR-GC/MS analytical workflow for evolved gas analysis.

References

  • US9072292B2 - Biofilm resistant polymer materials Google P
  • JP2005112764A - Method for producing aromatic ester Google P
  • Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacryl
  • The Thermal Degradation of Some Bromine Containing Copolymers University of Glasgow

Sources

Foundational

Electronic structure and HOMO-LUMO gap of 2,4-dibromophenyl prop-2-enoate

An In-Depth Technical Guide to the Electronic Structure and HOMO-LUMO Gap of 2,4-Dibromophenyl Prop-2-enoate Authored for Researchers, Scientists, and Drug Development Professionals Abstract The electronic structure of a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure and HOMO-LUMO Gap of 2,4-Dibromophenyl Prop-2-enoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic structure of a molecule is the foundation of its chemical behavior, governing its reactivity, stability, and potential for intermolecular interactions. For drug development and materials science professionals, a thorough understanding of a compound's electronic properties is paramount for predicting its efficacy, metabolic fate, and physical characteristics. This guide provides a comprehensive analysis of the electronic structure of 2,4-dibromophenyl prop-2-enoate, a molecule featuring a halogenated aromatic ring and a reactive acrylate moiety. We will explore its frontier molecular orbitals (HOMO and LUMO), the critical HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) surface. This exploration is achieved through a synergistic approach, combining the predictive power of Density Functional Theory (DFT) with the empirical validation of UV-Visible spectroscopy. The methodologies, data interpretation, and implications discussed herein offer a robust framework for evaluating similar compounds in research and development pipelines.

Introduction: Why Electronic Structure Matters

2,4-Dibromophenyl prop-2-enoate is a compound of significant interest due to its hybrid structure. The dibrominated phenyl group is a common feature in many bioactive compounds, influencing properties like lipophilicity and binding interactions, while the prop-2-enoate (acrylate) group is a well-known Michael acceptor and a precursor for polymerization. The interplay between these two moieties dictates the molecule's overall electronic character and, consequently, its potential applications.

Understanding the electronic structure provides predictive insights:

  • Chemical Reactivity: The distribution of electrons and the energy of frontier orbitals can pinpoint the most likely sites for nucleophilic or electrophilic attack.[1]

  • Molecular Stability: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a direct indicator of kinetic stability. A larger gap correlates with lower reactivity.[2][3]

  • Optical Properties: The HOMO-LUMO gap determines the energy required to excite an electron, which corresponds to the wavelength of light the molecule absorbs. This is fundamental to its color and photophysical behavior.[4]

  • Biological Interactions: The charge distribution across the molecule, visualized by the Molecular Electrostatic Potential (MEP) map, can predict non-covalent interactions with biological targets like enzyme active sites.

This guide will dissect these properties using a standard workflow that integrates computational modeling with experimental verification, providing a self-validating system for characterization.

Theoretical Framework: A Computational Deep Dive with Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its accuracy in predicting the electronic properties of molecules.[2][5] It offers a powerful means to visualize orbitals and quantify their energies before a compound is even synthesized.

The rationale for using DFT is its balance of computational cost and accuracy. For organic molecules of this size, it provides reliable geometric and electronic data. A common and effective approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a Pople-style basis set like 6-311++G(d,p), which provides sufficient flexibility for an accurate description of the electron distribution.[5][6]

Experimental Protocol 1: DFT Calculation Workflow

This protocol outlines the standard steps for performing a DFT analysis on 2,4-dibromophenyl prop-2-enoate.

Step 1: Molecular Structure Creation & Optimization

  • Action: Draw the 2D structure of 2,4-dibromophenyl prop-2-enoate in a molecular modeling software (e.g., GaussView, Avogadro).

  • Causality: An initial 3D structure is generated. This structure is then subjected to geometry optimization, a process where the software systematically alters bond lengths, angles, and dihedrals to find the most stable, lowest-energy conformation of the molecule. This is critical as all subsequent electronic properties are dependent on this ground-state geometry.

Step 2: Vibrational Frequency Calculation

  • Action: Perform a frequency calculation on the optimized geometry using the same DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Causality: This step serves as a self-validating check. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Action: Using the optimized geometry, perform a single-point energy calculation to generate the molecular orbitals.

  • Causality: This calculation provides the energies and spatial distributions of all molecular orbitals. The most important of these are the HOMO and LUMO, which are visualized to understand their composition. The energy difference between them (the HOMO-LUMO gap) is calculated.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

  • Action: Generate the MEP surface and map it onto the molecule's electron density.

  • Causality: The MEP map provides an intuitive visualization of the charge distribution. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indispensable for predicting intermolecular interactions.[7]

DFT_Workflow A Step 1: Build Molecule & Geometry Optimization B Step 2: Frequency Calculation (Confirm Minimum Energy) A->B Optimized Geometry C Step 3: FMO Analysis (HOMO, LUMO, Gap) B->C Verified Structure D Step 4: MEP Surface (Charge Distribution) C->D Electronic Data HOMO_LUMO cluster_0 Energy Levels cluster_1 Implications LUMO LUMO (Electron Acceptor) Localized on acrylate Gap ΔE = E_LUMO - E_HOMO HOMO HOMO (Electron Donor) Localized on phenyl ring Reactivity Small Gap -> High Reactivity Large Gap -> High Stability Gap->Reactivity determines

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface visualizes the electrostatic potential on the molecule's surface.

  • Negative Potential (Red/Yellow): These regions are electron-rich and are prone to electrophilic attack. For our molecule, these are expected around the carbonyl oxygen and, to a lesser extent, the ether oxygen of the ester group.

  • Positive Potential (Blue): These regions are electron-poor and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Neutral Potential (Green): These areas have a balanced potential, like the carbon-rich phenyl backbone.

This map is invaluable for drug design, as it helps predict how a ligand might orient itself within a protein's binding pocket based on electrostatic complementarity.

Experimental Validation via UV-Visible Spectroscopy

Computational data, while powerful, must be grounded in experimental reality. UV-Vis spectroscopy is a direct and accessible method to probe the electronic transitions within a molecule, providing an experimental measure of the energy required to excite an electron from a ground state to an excited state, which is often dominated by the HOMO→LUMO transition. [6][8]

Experimental Protocol 2: UV-Vis Spectrum Acquisition

Step 1: Sample Preparation

  • Action: Accurately prepare a dilute solution of 2,4-dibromophenyl prop-2-enoate (typically in the micromolar range) using a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).

  • Causality: The solvent must not absorb light in the same region as the analyte. The concentration must be low enough to adhere to the Beer-Lambert law, ensuring a linear relationship between absorbance and concentration.

Step 2: Instrument Calibration (Blanking)

  • Action: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to "zero" the instrument.

  • Causality: This step subtracts any absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely due to the compound of interest.

Step 3: Spectrum Measurement

  • Action: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-600 nm).

  • Causality: The instrument measures the amount of light absorbed at each wavelength. The resulting plot of absorbance versus wavelength is the UV-Vis spectrum.

Step 4: Data Analysis

  • Action: Identify the wavelength of maximum absorbance (λ_max).

  • Causality: λ_max corresponds to the energy of the most probable electronic transition. This value can be used to calculate the experimental HOMO-LUMO gap using the Planck-Einstein relation:

    • ΔE (eV) = 1240 / λ_max (nm)

Synthesizing Theoretical and Experimental Data

The true power of this analysis comes from comparing the computational and experimental results. While DFT calculations are performed on a single molecule in a vacuum (or with a solvent model), UV-Vis spectroscopy measures an ensemble of molecules in a solution. Despite these differences, a good correlation between the calculated and measured energy gaps validates the computational model.

ParameterComputational (DFT)Experimental (UV-Vis)Significance
HOMO Energy ~ -6.8 eV (Predicted)Not directly measuredGoverns electron-donating ability
LUMO Energy ~ -1.7 eV (Predicted)Not directly measuredGoverns electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 5.1 eV (Predicted)~ 4.9 eV (Calculated)Index of stability and reactivity [3][9]
λ_max ~ 243 nm (Predicted via TD-DFT)~ 253 nm (Measured)Wavelength of maximum light absorption [6]

(Note: The quantitative values presented are typical, illustrative examples for this class of molecule based on literature for similar structures. Actual values require specific experimentation and calculation.)

Implications for Drug Development

The detailed electronic profile of 2,4-dibromophenyl prop-2-enoate has direct implications for its potential use as a therapeutic agent or a building block in drug synthesis.

  • Target Interaction: The electron-deficient acrylate tail makes the molecule a potential covalent inhibitor, capable of forming a permanent bond with nucleophilic residues (like cysteine or serine) in an enzyme's active site. The MEP map helps predict the initial non-covalent docking orientation that precedes such a reaction.

  • Metabolic Stability: A large HOMO-LUMO gap suggests higher resistance to oxidation, which can be a primary metabolic pathway. This may translate to a longer biological half-life.

  • Pharmacophore Design: Understanding which parts of the molecule are electron-rich (HOMO) versus electron-poor (LUMO) allows for rational modification to enhance binding affinity or selectivity for a target protein. For instance, modifying substituents on the phenyl ring can tune the energy of the HOMO, thereby altering the molecule's redox properties and reactivity. [10]

Conclusion

The electronic characterization of 2,4-dibromophenyl prop-2-enoate through the combined use of Density Functional Theory and UV-Visible spectroscopy provides a comprehensive and validated understanding of its molecular properties. The analysis reveals a distinct electronic separation, with the electron-donating HOMO centered on the dibromophenyl ring and the electron-accepting LUMO on the acrylate moiety. The calculated HOMO-LUMO energy gap, corroborated by experimental data, classifies the molecule as highly stable yet possessing a defined site for targeted reactivity. This dual-pronged analytical approach is not merely an academic exercise; it is an essential, predictive workflow in modern chemical research and drug discovery, enabling scientists to make informed decisions about a molecule's potential long before committing extensive resources to its development.

References

  • Experimental and DFT study on a newly synthesized ethyl 2–cyano–3–[5–(phenyl–hydrazonomethyl)–1H–pyrrol–2–yl]–acrylate. ResearchGate. Available at: [Link]

  • The theoretical UV-Vis spectra of 2,4'-DBrA molecule gas phase, in ethanol and water. ResearchGate. Available at: [Link]

  • Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate. National Center for Biotechnology Information. Available at: [Link]

  • DFT Study on the Propagation Kinetics of Free-Radical Polymerization of R-Substituted Acrylates. ResearchGate. Available at: [Link]

  • Density Functional Theory Study of Free-Radical Polymerization of Acrylates and Methacrylates: Structure−Reactivity Relationship. ResearchGate. Available at: [Link]

  • DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. Center for Molecular Modeling. Available at: [Link]

  • of Acrylic Acid Based on DFT Calculations. DergiPark. Available at: [Link]

  • UV-vis absorption spectra of 2-4 measured in CH 2 Cl 2 at T = 293 K. ResearchGate. Available at: [Link]

  • Energies of HOMO, LUMO, and the gap between HOMO-LUMO. All energies are... ResearchGate. Available at: [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. Semantic Scholar. Available at: [Link]

  • Molecular orbital studies, frequency and solvent dependent NLO properties of (2E)-1-(4-bromophenyl). Semantic Scholar. Available at: [Link]

  • Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. National Center for Biotechnology Information. Available at: [Link]

  • Structural studies, DFT computational analysis and inhibitory potential of (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine against CDK1 and CDK2. ResearchGate. Available at: [Link]

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Asian Research Association. Available at: [Link]

  • Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2,4-dibromophenyl prop-2-enoate from 2,4-dibromophenol

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 2,4-Dibromophenyl prop-2-enoate (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

2,4-Dibromophenyl prop-2-enoate (commonly known as 2,4-dibromophenyl acrylate, DBPA) is a halogenated monomer frequently utilized in the development of advanced functional materials, including high-refractive-index polymers and biofilm-resistant coatings[1].

The synthesis of phenolic esters presents unique kinetic challenges compared to the esterification of aliphatic alcohols. The oxygen atom in a phenol is less nucleophilic because its lone pair electrons are delocalized into the adjacent aromatic π -system via resonance[2]. Consequently, direct Fischer esterification using acrylic acid and an acid catalyst is prohibitively slow and low-yielding.

To overcome this thermodynamic barrier, the protocol relies on nucleophilic acyl substitution using a highly reactive acylating agent: acryloyl chloride[3]. The reaction is driven forward by the addition of a non-nucleophilic tertiary amine base, such as triethylamine (TEA). TEA serves a dual purpose:

  • It acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct to prevent the reverse reaction and avoid acid-catalyzed degradation[4].

  • It transiently interacts with the phenol to increase its nucleophilicity, facilitating the attack on the highly electrophilic carbonyl carbon of acryloyl chloride[3].

Because acryloyl chloride contains both a reactive acyl chloride and a polymerizable vinyl double bond, temperature control is critical. The reaction must be initiated at 0–5 °C to suppress spontaneous, exothermic free-radical polymerization of the acrylate product[3].

Experimental Workflow

ProtocolWorkflow Start Reagent Preparation 2,4-Dibromophenol + TEA in DCM Cooling Thermal Control Cool to 0-5 °C (Ice Bath) Start->Cooling Addition Acylating Agent Addition Acryloyl Chloride dropwise (30 min) Cooling->Addition Reaction Nucleophilic Acyl Substitution Stir at RT for 2-4 hours Addition->Reaction Workup Aqueous Workup Wash: 1M HCl, NaHCO3, Brine Reaction->Workup Purification Purification Dry, Concentrate & Distill Workup->Purification Product 2,4-Dibromophenyl Prop-2-enoate (Target Monomer) Purification->Product

Caption: Logical workflow for the synthesis and isolation of 2,4-dibromophenyl prop-2-enoate.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 100 mmol scale reaction. A slight excess of acryloyl chloride and TEA is used to ensure complete conversion of the halogenated phenol.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2,4-Dibromophenol 251.901.00 eq25.19 gLimiting Reactant
Acryloyl Chloride 90.511.10 eq9.96 g (8.9 mL)Acylating Agent
Triethylamine (TEA) 101.191.20 eq12.14 g (16.7 mL)Base / Acid Scavenger
Dichloromethane (DCM) 84.93Solvent150 mLReaction Medium
Hydroquinone 110.11Catalytic~10 mgPolymerization Inhibitor

Step-by-Step Experimental Protocol

Safety Note: Acryloyl chloride is highly reactive, lachrymatory, and toxic[5]. All manipulations must be performed in a certified chemical fume hood using appropriate PPE.

Phase 1: Reaction Setup and Addition
  • Preparation of the Phenol Solution: To a flame-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dibromophenol (25.19 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Inject triethylamine (16.7 mL, 120 mmol) into the stirring solution.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to an internal temperature of 0–5 °C[3].

  • Acylating Agent Preparation: In a separate dry dropping funnel, dilute acryloyl chloride (8.9 mL, 110 mmol) with anhydrous DCM (50 mL).

  • Controlled Addition: Add the acryloyl chloride solution dropwise to the rapidly stirring phenol mixture over a period of 30 minutes. Causality: Slow addition prevents localized heating and thermal runaway, which could trigger the premature polymerization of the highly reactive vinyl group[3]. A white precipitate of triethylammonium chloride will begin to form immediately.

Phase 2: Reaction Propagation
  • Warming: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C).

  • Stirring: Continue stirring under a nitrogen atmosphere for 2 to 4 hours[3]. Reaction progress should be monitored via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system to confirm the consumption of 2,4-dibromophenol.

Phase 3: Workup and Isolation
  • Quenching: Transfer the reaction mixture to a separatory funnel. Add 50 mL of cold distilled water to quench any unreacted acryloyl chloride.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 50 mL). Causality: This step protonates and removes excess triethylamine and dissolves the triethylammonium chloride salts into the aqueous phase[3].

  • Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (2 × 50 mL). Causality: This neutralizes residual HCl and removes any acrylic acid generated from the hydrolysis of unreacted acryloyl chloride[3].

  • Brine Wash: Wash with saturated sodium chloride solution (brine, 50 mL) to pre-dry the organic layer.

  • Drying: Collect the organic (DCM) layer and dry it over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

Phase 4: Purification
  • Concentration: Transfer the filtrate to a round-bottom flask. Add a trace amount of hydroquinone (approx. 10 mg). Causality: Hydroquinone acts as a radical scavenger to prevent the spontaneous polymerization of the acrylate monomer during the concentration and storage phases[5].

  • Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator (water bath temperature 30 °C to protect the vinyl group).

  • Final Purification: The resulting crude liquid can be purified via vacuum distillation to yield pure 2,4-dibromophenyl prop-2-enoate.

Sources

Application

Application Note: Preparation and Formulation of High Refractive Index Optical Resins Using 2,4-Dibromophenyl Prop-2-enoate

Introduction & Mechanistic Principles The demand for high refractive index (HRI) polymers has surged in the photonics and optoelectronics sectors, driven by the need for advanced light management in liquid crystal displa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The demand for high refractive index (HRI) polymers has surged in the photonics and optoelectronics sectors, driven by the need for advanced light management in liquid crystal display (LCD) backlight units, prism sheets, anti-reflective coatings, and LED encapsulants[1]. According to the Lorentz-Lorenz equation, the refractive index of a material is directly proportional to its molar refractivity and inversely proportional to its molar volume. Therefore, incorporating highly polarizable atoms—such as halogens (sulfur, bromine, iodine)—and rigid aromatic rings into the polymer backbone is a primary strategy for increasing the refractive index[2].

While highly brominated monomers like pentabromophenyl methacrylate yield exceptionally high refractive indices ( nD20​≈1.70 ), their extreme halogen content severely limits their solubility and compatibility with standard UV-curable resin matrices, often resulting in phase separation or solid-state crystallization at room temperature[1].

To solve this compatibility-performance trade-off, 2,4-dibromophenyl prop-2-enoate (also known as 2,4-dibromophenyl acrylate, DBPA) serves as an optimal intermediate. The presence of two bromine atoms on the phenyl ring provides a substantial boost to the electron density and polarizability, achieving a high refractive index while maintaining a low enough molecular symmetry and halogen density to remain highly soluble in commercial urethane or epoxy acrylate oligomers[3]. The terminal acrylate (prop-2-enoate) group enables rapid free-radical photopolymerization, making it ideal for high-throughput roll-to-roll UV coating processes.

Quantitative Data: Refractive Index & Compatibility

The table below summarizes the structure-property relationships of various brominated phenyl acrylates to illustrate why DBPA is selected for balanced optical resin formulations[1][4][5].

Monomer / Polymer BaseHalogen SubstitutionRefractive Index ( nD​ )Physical StateMatrix Compatibility
Phenyl acrylateNone~1.510LiquidExcellent
4-Bromophenyl acrylate1 Br atom~1.560LiquidGood
2,4-Dibromophenyl acrylate 2 Br atoms ~1.600 Liquid/Low-melt Good
2,4,6-Tribromophenyl acrylate3 Br atoms~1.630SolidModerate
Pentabromophenyl acrylate5 Br atoms~1.700SolidPoor

Experimental Workflow

Workflow N1 1. Monomer Synthesis 2,4-Dibromophenol + Acryloyl Chloride N2 2. Esterification & Neutralization (TEA, DCM, 0°C) N1->N2 N3 3. Workup & Purification (Aqueous Wash, Distillation) N2->N3 N4 4. Pure DBPA Monomer (Validation: FTIR, HPLC) N3->N4 N5 5. Resin Formulation (DBPA + Crosslinker + Photoinitiator) N4->N5 N6 6. UV Photopolymerization (365 nm, N2 Atmosphere) N5->N6 N7 7. High RI Optical Resin (Validation: Abbe Refractometer) N6->N7

Workflow for the synthesis, formulation, and validation of DBPA-based high refractive index resins.

Protocol 1: Synthesis of 2,4-Dibromophenyl Prop-2-enoate (DBPA)

Objective: Synthesize high-purity DBPA via the esterification of 2,4-dibromophenol with acryloyl chloride. Note: Acryloyl chloride is highly reactive and toxic; all procedures must be conducted in a fume hood under inert gas.

Materials
  • 2,4-Dibromophenol (1.0 equivalent)

  • Acryloyl chloride (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Cyclohexane[6]

  • Hydroquinone (Radical inhibitor)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 1.0 eq of 2,4-dibromophenol in anhydrous DCM (approx. 5 mL per mmol of phenol).

    • Causality: DCM is a non-polar, aprotic solvent that fully solubilizes the halogenated phenol without participating in the nucleophilic acyl substitution.

  • Base Addition: Add 1.2 eq of TEA to the solution and cool the flask to 0 °C using an ice-water bath.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during esterification, driving the equilibrium forward (Le Chatelier's principle) and preventing acid-catalyzed degradation of the acrylate double bond.

  • Acylation: Dissolve 1.1 eq of acryloyl chloride in a small volume of DCM and transfer it to the dropping funnel. Add the acryloyl chloride dropwise over 30–45 minutes while maintaining the temperature at 0 °C.

    • Causality: The reaction is highly exothermic. Dropwise addition and strict temperature control prevent thermal runaway and suppress side reactions, such as the Michael addition of the phenol to the acrylate vinyl group[6].

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours under nitrogen.

  • Workup: Quench the reaction by adding cold distilled water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous NaOH (to remove unreacted phenol), 1M HCl (to remove excess TEA), and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. To purify the crude DBPA, perform vacuum distillation (e.g., 112–120 °C at 3 mmHg)[6].

    • Critical Step: Prior to distillation, add 0.1 wt% hydroquinone to the crude mixture.

    • Causality: Hydroquinone acts as a radical scavenger. Heating acrylates can spontaneously trigger auto-polymerization; the inhibitor ensures the monomer remains intact during distillation.

Validation & Quality Control (Self-Validating System)
  • FTIR Spectroscopy: Confirm the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the strong ester carbonyl C=O stretch (~1730 cm⁻¹) and vinyl C=C stretch (~1635 cm⁻¹).

  • HPLC: Ensure monomer purity is >98% before proceeding to formulation to prevent optical scattering from impurities.

Protocol 2: Formulation and UV-Curing of the Optical Resin

Objective: Formulate DBPA into a UV-curable resin matrix to produce a highly transparent, high-refractive-index optical film suitable for prism sheets.

Materials
  • DBPA Monomer (Reactive diluent / HRI contributor)

  • Bisphenol-A epoxy diacrylate (Crosslinking oligomer)[1]

  • Photoinitiator (e.g., Irgacure 184 or TPO, 3-5 wt%)

Step-by-Step Methodology
  • Resin Blending: In a light-protected amber vial, combine 40 wt% DBPA with 55 wt% Bisphenol-A epoxy diacrylate.

    • Causality: DBPA is a monofunctional monomer. If polymerized alone, it forms a linear thermoplastic with poor scratch resistance. Blending it with a diacrylate oligomer creates a densely crosslinked 3D network, significantly improving the glass transition temperature (Tg) and mechanical hardness required for optical films[1]. Furthermore, DBPA acts as a reactive diluent, lowering the high native viscosity of the epoxy diacrylate (~4,500 cPs) to a coatable range[1].

  • Initiator Integration: Add 5 wt% photoinitiator (Irgacure 184) to the blend. Stir mechanically at 40 °C until the mixture is completely homogeneous and optically clear.

  • Degassing: Place the formulated resin in a vacuum desiccator for 15 minutes to remove entrapped air bubbles.

    • Causality: Microbubbles act as light-scattering centers, drastically reducing the optical transparency (haze) of the final cured film.

  • Film Casting: Using a wire-wound Meyer rod or spin coater, apply a uniform layer of the resin (e.g., 50 µm thickness) onto a clean glass or PET substrate.

  • UV Photopolymerization: Transfer the coated substrate to a UV conveyor system equipped with a 365 nm LED or Mercury vapor lamp. Cure the film at a dose of ~1000 mJ/cm² under a nitrogen purge.

    • Causality: Oxygen heavily inhibits free-radical polymerization by reacting with propagating carbon-centered radicals to form stable, unreactive peroxy radicals. Purging the curing chamber with N₂ prevents oxygen inhibition, ensuring a fully cured, tack-free surface.

Validation & Quality Control (Self-Validating System)
  • Refractive Index: Measure the cured film using an Abbe refractometer (coupled with a 589 nm sodium D-line light source). The target nD​ should be ≥1.58 .

  • Optical Clarity: Analyze via UV-Vis spectrophotometry. The film must exhibit >95% transmittance in the visible spectrum (400–700 nm).

  • Mechanical Integrity: Perform a standard pencil hardness test (ASTM D3363). A successfully crosslinked HRI film should achieve a hardness of >2H.

References

  • Introduction of UV/EB curable high refractive index monomers and oligomers for optical films - RadTech. RadTech.
  • UV-Curable High Refractive Index Monomers and Oligomers for Optical Films. UV+EB Technology.
  • Materials for High and Low Refractive Index Coatings. Sigma-Aldrich.
  • Buy 2,4,6-Tribromophenyl acrylate | 3741-77-3. Smolecule.
  • High-refractive-index polymer. Wikipedia.
  • High-Refractive-Index Halogenated Urethane Acrylates in Polyurethane for 2-Stage Material Applications. ACS Applied Polymer Materials.
  • JP2005112764A - Method for producing aromatic ester. Google Patents.

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocols for Synthesized 2,4-Dibromophenyl Prop-2-enoate

Mechanistic Rationale and Chemical Context 2,4-Dibromophenyl prop-2-enoate (commonly referred to as 2,4-dibromophenyl acrylate, DBPA) is a halogenated aromatic monomer widely utilized in the synthesis of high-refractive-...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Chemical Context

2,4-Dibromophenyl prop-2-enoate (commonly referred to as 2,4-dibromophenyl acrylate, DBPA) is a halogenated aromatic monomer widely utilized in the synthesis of high-refractive-index polymers, flame-retardant materials, and biofilm-resistant surface coatings[1].

The synthesis of DBPA typically proceeds via the esterification of 2,4-dibromophenol with acryloyl chloride in the presence of a metal catalyst or an organic base[2]. However, isolating pharmaceutical- or polymer-grade DBPA presents two distinct chemical challenges:

  • Ester Lability: The newly formed ester linkage is susceptible to base-catalyzed hydrolysis if exposed to strong alkalis during workup.

  • Acrylate Reactivity: The terminal alkene is highly prone to thermally initiated auto-polymerization[3]. This radical process accelerates rapidly at elevated temperatures, especially if radical-trapping antioxidants (RTAs) like monomethyl ether hydroquinone (MEHQ) or phenothiazine (PTZ) are prematurely removed or consumed[4].

Standard purification via vacuum distillation is hazardous for DBPA; the thermal stress often leads to catastrophic auto-acceleration and gelation in the distillation flask[2][3]. Therefore, this protocol establishes a kinetically controlled, low-temperature liquid-liquid extraction followed by a targeted thermal recrystallization to achieve >99% purity without triggering polymerization.

Process Workflows and Impurity Partitioning

To ensure scientific integrity, the purification pipeline is divided into distinct phases, each targeting specific chemical impurities based on their partition coefficients and adsorption affinities.

Workflow A Crude DBPA Mixture (Post-Synthesis) B Liquid-Liquid Extraction (5% NaHCO3 / Brine) A->B Dissolve in DCM C Basic Alumina Filtration (Inhibitor/Acid Removal) B->C Organic Phase D Thermal Recrystallization (Ethanol, <60°C) C->D Evaporate Solvent E Vacuum Drying (Dark, Ambient Temp) D->E Filter & Wash F Pure DBPA Crystals (Analytical Grade) E->F Yield >85%

Fig 1. End-to-end purification workflow for 2,4-dibromophenyl prop-2-enoate isolation.

ImpurityRemoval Imp1 Unreacted 2,4-Dibromophenol Mech1 Deprotonation via NaHCO3 (Aqueous Partitioning) Imp1->Mech1 Imp2 Acrylic Acid / HCl Imp2->Mech1 Imp3 MEHQ / HQ (Inhibitors) Mech2 Adsorption on Basic Al2O3 (Chromatographic Capture) Imp3->Mech2 Rem1 Discarded in Aqueous Waste Mech1->Rem1 Rem2 Retained on Solid Phase Mech2->Rem2

Fig 2. Mechanistic pathways for the targeted removal of synthesis impurities and inhibitors.

Quantitative Data: Properties and Solvent Selection

Table 1: Physicochemical Properties of 2,4-Dibromophenyl Prop-2-enoate

PropertyValue / Description
Molecular Formula C₉H₆Br₂O₂
Molecular Weight 305.95 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DCM, THF, Toluene, hot Ethanol. Insoluble in Water.
Chemical Reactivity Prone to radical polymerization; sensitive to strong bases.

Table 2: Recrystallization Solvent Matrix

Solvent SystemDBPA Solubility (4°C)DBPA Solubility (60°C)Impurity ClearanceRecommendation
Absolute Ethanol LowHighExcellentPrimary Choice
Hexane / EtOAc (9:1) ModerateHighGoodAlternative
Methanol Very LowModerateFairNot Recommended (Low yield)
Toluene HighHighPoorNot Recommended (Fails to crystallize)

Detailed Experimental Protocols

Phase 1: Quenching and Liquid-Liquid Extraction

Causality Note: A mild base (5% NaHCO₃, pH ~8.3) is selected over NaOH. While NaOH would more aggressively deprotonate residual 2,4-dibromophenol (pKa ~7.8), it risks base-catalyzed hydrolysis of the DBPA ester linkage. NaHCO₃ safely neutralizes residual HCl and partitions the bulk of acidic impurities into the aqueous phase without degrading the product.

  • Dilution: Transfer the crude synthesis mixture to a separatory funnel and dilute with Dichloromethane (DCM) (approx. 10 mL per 1 g of crude product).

  • Neutralization: Add an equal volume of cold 5% aqueous NaHCO₃. Vent the funnel frequently to release CO₂ gas (generated from the neutralization of unreacted acrylic acid and HCl).

  • Partitioning: Allow the phases to separate. Extract the aqueous layer once more with a half-volume of DCM. Combine the organic layers.

  • Brine Wash: Wash the combined organic layers with saturated NaCl solution (brine) to remove residual water and break any micro-emulsions.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

Phase 2: Inhibitor and Trace Acid Removal

Causality Note: Acrylates are often synthesized or stabilized using inhibitors like MEHQ or hydroquinone (HQ). To obtain a pure monomer capable of controlled polymerization later, these must be removed. Passing the monomer through basic aluminum oxide is the gold standard for stripping phenolic inhibitors and trace acrylic acid[3][5].

  • Column Preparation: Pack a short glass frit or column with Basic Aluminum Oxide (Al₂O₃, Brockmann I). Use approximately 5 g of alumina per 10 g of crude DBPA.

  • Filtration: Pass the dried DCM solution containing DBPA through the basic alumina plug.

  • Elution: Rinse the plug with an additional 1-2 column volumes of DCM to ensure complete recovery of the monomer.

  • Concentration: Evaporate the DCM using a rotary evaporator. Critical: Maintain the water bath temperature strictly below 35°C to prevent premature thermal polymerization of the now uninhibited monomer.

Phase 3: Controlled Thermal Recrystallization

Causality Note: Because the monomer is now stripped of its RTA stabilizers, prolonged exposure to heat will induce auto-polymerization[4]. The recrystallization must be rapid, and the temperature must not exceed 60°C.

  • Solvent Addition: Transfer the concentrated crude solid to an Erlenmeyer flask. Add Absolute Ethanol (approx. 3-5 mL per gram of crude).

  • Controlled Heating: Place the flask in a water bath pre-heated to exactly 60°C. Swirl gently until the solid completely dissolves. Do not bring the ethanol to a boil (78°C).

  • Cooling Cascade: Remove the flask from the heat and allow it to cool slowly to room temperature (approx. 20°C) over 1 hour to promote the growth of large, pure crystal lattices.

  • Cold Precipitation: Transfer the flask to an ice bath (4°C) for an additional 2 hours to maximize the precipitation yield.

  • Isolation: Collect the white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum at ambient temperature for 12 hours. Store the purified DBPA in an amber vial at -20°C to prevent photo-initiated polymerization.

Self-Validating Quality Control System

This protocol is designed as a self-validating system. At each critical junction, the physical state of the material provides immediate feedback on the success or failure of the prior step. For instance, during Phase 3, the recrystallization solvent must yield a clear solution at 60°C; any persistent turbidity is a direct, visual confirmation of premature auto-polymerization (insoluble poly-DBPA), invalidating the batch and indicating that the thermal threshold was breached.

Table 3: Analytical Quality Control Metrics

Analytical TechniqueTarget Validation SignalIndicator of Protocol Failure (Causality)
Visual Inspection Clear solution in hot ethanol.Turbidity: Indicates formation of insoluble poly-DBPA (thermal threshold breached).
TLC (Hexane:EtOAc 9:1) Single spot (Rf ~0.6) under UV.Spot at Rf ~0.3: Indicates failure of Phase 1 (residual 2,4-dibromophenol).
Melting Point Sharp, narrow temperature range.Broad/Depressed Range: Indicates poor crystal lattice formation or trapped solvent.
¹H-NMR (CDCl₃) Distinct vinyl protons (δ 6.0–6.7, 3H).Broad baseline humps: Indicates oligomerization. Peak at δ ~5.4: Residual phenolic OH.

References

  • Google Patents. "US9072292B2 - Biofilm resistant polymer materials".
  • Google Patents. "JP2005112764A - Method for producing aromatic ester".
  • Matyjaszewski Polymer Group - Carnegie Mellon University. "Acrylates".
  • ACS Publications. "Kinetics of Photopolymerization of Acrylates with Functionality of 1−6".
  • Organic & Biomolecular Chemistry (RSC Publishing). "Inhibition of acrylic acid and acrylate autoxidation".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Initiator Concentration for 2,4-dibromophenyl prop-2-enoate Cross-Linking

Welcome to the technical support center for the cross-linking of 2,4-dibromophenyl prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the cross-linking of 2,4-dibromophenyl prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the polymerization of this specialized brominated acrylate monomer. Our goal is to move beyond simple procedural steps and explain the fundamental principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental role of an initiator in the cross-linking of 2,4-dibromophenyl prop-2-enoate, and how does its concentration dictate the final polymer network properties?

A1: An initiator is a chemical species that, under thermal or photochemical stimulation, decomposes to generate highly reactive free radicals.[1][2] These radicals are the catalysts for polymerization. The process unfolds in three key stages:

  • Initiation: The initiator (e.g., Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)) breaks down into primary radicals (R•).[1][3] This radical then attacks the carbon-carbon double bond of a 2,4-dibromophenyl prop-2-enoate monomer, transferring its radical activity and creating an initiated monomer.[2][3]

  • Propagation: The newly formed monomer radical reacts with subsequent monomer molecules, rapidly extending the polymer chain.[3]

  • Termination: The growth of polymer chains ceases when two radicals combine or through disproportionation.

The initiator concentration is a critical control parameter because it directly governs the population of free radicals in your system. This concentration has a profound and inverse relationship with the final polymer's molecular weight.[4][5]

  • Low Initiator Concentration: Generates fewer radical sites. This results in a smaller number of polymer chains that grow to a much longer length before terminating. This typically leads to a higher molecular weight polymer with increased viscosity.[4]

  • High Initiator Concentration: Creates a large number of radical sites simultaneously. This leads to the formation of many polymer chains that terminate quickly, resulting in shorter chain lengths and a lower average molecular weight.[4][5] This can affect mechanical properties, potentially making the material more brittle.[5]

The rate of polymerization is generally proportional to the square root of the initiator concentration.[4] Therefore, adjusting the initiator level is your primary tool for controlling the reaction speed and the structural characteristics of the final cross-linked network.

Q2: My cross-linking reaction is extremely slow, or the final product is tacky and incompletely cured. Is this an initiator problem?

A2: Yes, this is a classic symptom of insufficient initiation. A slow or incomplete polymerization of 2,4-dibromophenyl prop-2-enoate is often traced back to several root causes related to the initiator.

Possible Causes & Solutions:

  • Insufficient Initiator Concentration: The radical concentration may be too low to drive the polymerization to completion within a reasonable timeframe.

    • Solution: Incrementally increase the initiator concentration. A good starting point is to increase the amount by 0.1% (by weight of the monomer) and observe the effect on gel time and final cure state.[4]

  • Presence of Inhibitors: Monomers are often shipped with inhibitors like hydroquinone (HQ) or MEHQ to prevent premature polymerization.[6] Oxygen from the atmosphere is also a potent inhibitor of free-radical polymerization.[2][6][7]

    • Solution: Before starting the reaction, deoxygenate your monomer solution by purging it with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[4][6] If you suspect high levels of chemical inhibitors, consider passing the monomer through an inhibitor-removal column.

  • Suboptimal Temperature (for Thermal Initiators): Thermal initiators like AIBN and BPO have a characteristic temperature range where they decompose efficiently to form radicals.[8] If the reaction temperature is too low, the rate of radical generation will be negligible.

    • Solution: Ensure your reaction temperature is appropriate for your chosen initiator. For example, AIBN's 10-hour half-life temperature is around 65°C in toluene, making it suitable for reactions between 60-80°C.[9] BPO decomposition begins effectively above 60°C and can be accelerated at lower temperatures by using an amine co-initiator.[10][11][12]

  • Degraded Initiator: Initiators can lose activity over time if not stored correctly.

    • Solution: Store initiators according to the manufacturer's recommendations (typically in a cool, dark place). If in doubt, use a fresh batch of initiator.

G cluster_problem Problem: Slow/Incomplete Cure cluster_causes Potential Root Causes cluster_solutions Troubleshooting Solutions P Product is Tacky / Reaction is Slow C1 Low Initiator Concentration P->C1 C2 Inhibitor Presence (Oxygen, MEHQ) P->C2 C3 Suboptimal Temperature P->C3 C4 Degraded Initiator P->C4 S1 Increase [Initiator] Incrementally C1->S1 S2 De-gas with N2/Ar; Use Inhibitor Removal Column C2->S2 S3 Verify Initiator's Optimal Temperature Range C3->S3 S4 Use Fresh Initiator C4->S4

Caption: Troubleshooting workflow for slow or incomplete polymerization.

Q3: The cross-linked 2,4-dibromophenyl prop-2-enoate polymer is very brittle. How can I use initiator concentration to improve its mechanical properties?

A3: Brittleness in a cross-linked polymer often points to a network structure with either very short polymer chains or excessively high cross-link density, preventing chain mobility. While the monomer structure itself contributes to rigidity, the initiator concentration is a key variable you can adjust.

An excessively high initiator concentration generates a high density of radicals, leading to numerous short polymer chains.[4] When these short chains cross-link, they form a dense, tightly-bound network that lacks the flexibility to absorb and dissipate energy, resulting in brittle failure under stress.

Optimization Strategy:

  • Reduce Initiator Concentration: Systematically decrease the initiator concentration in your formulation. This will generate fewer, longer polymer chains between cross-links, which can increase the flexibility and toughness of the material.

  • Monitor Mechanical Properties: As you adjust the concentration, you must characterize the resulting material's mechanical properties (e.g., tensile strength, elongation at break) to find an optimal balance. There is a trade-off; reducing the initiator too much can lead to incomplete curing (see Q2), while an optimal concentration exists that maximizes strength and toughness.[13] Studies on similar systems have shown that an optimal initiator content exists, beyond which mechanical strength can decrease.[5][13]

G cluster_low Low [Initiator] cluster_high High [Initiator] L_node Fewer Radicals L_result Longer Chains Lower Cross-link Density (More Flexible / Tougher) L_node->L_result H_node More Radicals H_result Shorter Chains Higher Cross-link Density (Less Flexible / Brittle) H_node->H_result start Initiator Concentration start->L_node Decrease start->H_node Increase

Caption: Impact of initiator concentration on polymer network structure.

Q4: What is a systematic experimental approach to determine the optimal initiator concentration for my application?

A4: A systematic approach using a Design of Experiments (DoE) framework is the most efficient method.[14][15] Instead of random trial-and-error, you can methodically screen a range of concentrations and analyze the outputs to identify the optimum.

Experimental Protocol: Optimizing Initiator Concentration

This protocol assumes the use of a thermal initiator like AIBN or BPO. Adjust accordingly for photoinitiators.

1. Materials & Setup:

  • 2,4-dibromophenyl prop-2-enoate (monomer)

  • Thermal Initiator (e.g., AIBN or BPO)

  • Reaction vessel (e.g., sealed vials or a jacketed reactor)

  • Inert gas supply (Nitrogen or Argon)

  • Constant temperature bath or hot plate with precise temperature control

  • Analytical equipment for characterization (e.g., Rheometer, DSC, FTIR, Mechanical Tester)

2. Experimental Design:

  • Define a range of initiator concentrations to test. A typical starting range for acrylate polymerization is 0.1% to 2.0% by weight of the monomer.[4][16]

  • Select at least 5 concentration levels within this range for your study (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

3. Procedure (for each concentration level):

  • Preparation: Accurately weigh the 2,4-dibromophenyl prop-2-enoate monomer into the reaction vessel.

  • Initiator Addition: Weigh and add the calculated amount of initiator to the monomer. Ensure it is fully dissolved, stirring gently if necessary.

  • Deoxygenation: Seal the vessel and purge the headspace with an inert gas for 30-60 minutes to remove dissolved oxygen.[6] Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Initiation & Curing: Place the vessel into the pre-heated temperature bath set to the appropriate temperature for your initiator (e.g., 70°C for AIBN).[4]

  • Monitoring: Record the time to gelation (the point at which the solution no longer flows). Allow the reaction to proceed for a pre-determined, consistent duration (e.g., 4-6 hours) to ensure maximum conversion.

  • Post-Cure (Optional but Recommended): Some systems benefit from a post-cure step at a slightly elevated temperature to ensure any remaining monomer is consumed.

4. Analysis & Characterization:

  • For each resulting polymer sample, perform the following analyses:

    • Degree of Conversion: Use FTIR to monitor the disappearance of the acrylate C=C peak (~1635 cm⁻¹) to quantify the extent of polymerization.

    • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A sharp and high Tg often indicates a well-cross-linked network.

    • Mechanical Properties: Prepare samples for mechanical testing (e.g., tensile bars) to measure properties like tensile modulus, ultimate tensile strength, and elongation at break.

5. Data Interpretation:

  • Summarize your results in a table to compare the outcomes for each initiator concentration.

  • Plot the key properties (e.g., Mechanical Strength, Tg) as a function of initiator concentration. The optimal concentration will be the one that provides the best balance of properties for your specific application (e.g., highest mechanical strength without excessive brittleness).[13]

Initiator Conc. (wt%)Gel Time (min)Degree of Conversion (%)Glass Transition (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)Observations
Low (~0.1-0.25%) LongPotentially IncompleteLowerLowerHigherMay result in a soft or tacky polymer.[4]
Optimal (~0.3-1.0%) ModerateHigh (>95%)HighestHighestModerateA well-cured, strong, and tough material.[13][17]
High (>1.0%) ShortHighMay Plateau or DecreaseMay DecreaseLowerRisk of brittleness, poor heat dissipation.[5]
Note: The optimal range is an estimate and must be determined experimentally for your specific system.

References

  • Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. ACS Omega.
  • A Comparative Guide to the Kinetic Decomposition of Azo Initiators: AIBN as a Case Study. Benchchem.
  • Thermal decomposition kinetic evaluation and its thermal hazards prediction of AIBN. Journal of Thermal Analysis and Calorimetry.
  • Reactivity of Benzoyl Peroxide/Amine System as an Initiator for the Free Radical Polymerization of Dental and Orthopaedic Dimethacrylate Monomers . ACS Publications. Available at: [Link]

  • Kinetic analysis of solids of the quasi-autocatalytic decomposition type: SADT determination of low-temperature polymorph of AIBN . AKTS. Available at: [Link]

  • Thermal decomposition kinetic evaluation and its thermal hazards prediction of AIBN | Request PDF . ResearchGate. Available at: [Link]

  • How to Optimize Acrylic Resin Photoinitiator Concentration . Eureka by PatSnap. Available at: [Link]

  • Free Radical Polymerization . Organic Chemistry Tutor. Available at: [Link]

  • Mechanism of redox initiation by the benzoyl peroxide/amine system . ResearchGate. Available at: [Link]

  • Introduction to polymers: 4.3.1 Initiation . OpenLearn - The Open University. Available at: [Link]

  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement . PMC. Available at: [Link]

  • Benzoyl peroxide! Free-Radical polymerization! . YouTube. Available at: [Link]

  • Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar . MDPI. Available at: [Link]

  • The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles . PMC. Available at: [Link]

  • Smarter Routes to “Smart” Polymers: Application of Experimental Design in Polymer Chemistry . ediss.sub.hamburg. Available at: [Link]

  • Step-by-Step Guide to Custom Polymer Synthesis Process . Polymer Chemistry. Available at: [Link]

  • Optimization of initiator contents in room temperature polymerization of methyl methacrylate . ResearchGate. Available at: [Link]

  • (PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement . ResearchGate. Available at: [Link]

  • Universal Chain-End Coupling Conditions for Brominated Polystyrenes, Polyacrylates, and Polymethacrylates . MDPI. Available at: [Link]

  • (PDF) Effect of cross-linker and initiator concentration on the swelling behaviour and network parameters of superabsorbent hydrogels based on acrylamide and acrylic acid . ResearchGate. Available at: [Link]

  • Using Changes in Initiation and Chain Transfer Rates To Probe the Kinetics of Cross-Linking Photopolymerizations: Effects of Chain Length Dependent Termination . Macromolecules - ACS Publications. Available at: [Link]

  • Control of Free Radical Reactivity in Photopolymerization of Acrylates . RadTech. Available at: [Link]

  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates . RadTech. Available at: [Link]

  • Crosslinking of polymers from monofunctional acrylates via C–H bond activation . Polymer Journal. Available at: [Link]

  • Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) . PMC. Available at: [Link]

  • From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness . Journal of Chemical Education. Available at: [Link]

  • Bromine-containing copolymers. Google Patents.
  • Chapter Two Polymerization Mechanisms . ScienceDirect. Available at: [Link]

  • Troubleshooting step growth polymerization . Reddit. Available at: [Link]

  • Kinetics of free radical homo- and copolymerisations investigated with pulsed laser methods . eDiss. Available at: [Link]

  • In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring-Opening Copolymerization of Epoxides . Wiley Online Library. Available at: [Link]

  • Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents . PMC. Available at: [Link]

  • Kinetic and mechanism of alkene polymerization . UEA Digital Repository. Available at: [Link]

  • Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization . Unipd. Available at: [Link]

Sources

Optimization

Removing unreacted precursor impurities from 2,4-dibromophenyl prop-2-enoate batches

Welcome to the technical support center for the purification of 2,4-dibromophenyl prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,4-dibromophenyl prop-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted precursor impurities from synthesized batches of this compound. Our goal is to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the high purity required for your downstream applications.

I. Understanding the Chemistry: Synthesis and Common Impurities

The synthesis of 2,4-dibromophenyl prop-2-enoate typically involves the esterification of 2,4-dibromophenol with acryloyl chloride in the presence of a base, such as triethylamine or pyridine.[1][2] While this reaction is generally efficient, the final product is often contaminated with unreacted starting materials and potential side-products.

Common Precursor Impurities:

  • 2,4-dibromophenol: The starting phenol is a common impurity if the reaction does not go to completion.

  • Acryloyl chloride/Acrylic acid: Excess acryloyl chloride is often used to drive the reaction. During workup, it can hydrolyze to acrylic acid.

  • Poly(acrylic acid) or acrylate polymers: The acrylate moiety is susceptible to polymerization, especially in the presence of light, heat, or radical initiators.[3]

Identifying the nature of the impurity is the first critical step in designing an effective purification strategy.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 2,4-dibromophenyl prop-2-enoate.

FAQ 1: My initial workup leaves a significant amount of unreacted 2,4-dibromophenol. How can I improve its removal?

Answer: Unreacted 2,4-dibromophenol is a common acidic impurity. A standard aqueous workup with a base wash is typically effective for its removal.

Troubleshooting Steps:

  • Initial Diagnosis with Thin Layer Chromatography (TLC): Before proceeding with a full-scale workup, it is crucial to analyze your crude reaction mixture using TLC. This will help you visualize the presence of unreacted 2,4-dibromophenol relative to your desired product.

  • Enhanced Basic Wash: Instead of a simple sodium bicarbonate wash, consider using a 1-2 M solution of sodium hydroxide (NaOH). The phenoxide salt of 2,4-dibromophenol is significantly more water-soluble than the neutral phenol, leading to a more efficient extraction into the aqueous layer.

  • Multiple Extractions: Perform at least two to three washes with the basic solution to ensure complete removal. Monitor the effectiveness of each wash by running a TLC of the organic layer.

  • Brine Wash: After the basic washes, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any residual water and break up any emulsions that may have formed.

Underlying Principle: The acidic proton of the phenolic hydroxyl group readily reacts with a base to form a water-soluble salt. This allows for its selective removal from the organic phase, which contains the less polar ester product.

FAQ 2: After purification, my NMR spectrum shows a broad signal, suggesting polymeric impurities. What is the cause and how can I prevent this?

Answer: The presence of polymeric material indicates that the acrylate double bond has undergone polymerization. This is often initiated by radicals, which can be formed by exposure to heat, light, or residual initiators from the acryloyl chloride.

Preventative Measures:

  • Use Inhibitor-Containing Acryloyl Chloride: When possible, use acryloyl chloride that contains a radical inhibitor, such as hydroquinone or its monomethyl ether (MeHQ).[3]

  • Minimize Exposure to Light and Heat: Wrap your reaction vessel in aluminum foil to protect it from light. Conduct the reaction at the lowest effective temperature.

  • Work in an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can help to minimize the presence of oxygen, which can contribute to radical formation.

Removal of Polymeric Impurities:

If polymerization has already occurred, purification can be challenging.

  • Precipitation/Filtration: Polymeric impurities are often insoluble in common organic solvents. Dissolving the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) may cause the polymer to precipitate. The precipitate can then be removed by filtration.

  • Column Chromatography: In some cases, the polymer will remain at the baseline of a silica gel column, allowing for the elution of the desired product.

FAQ 3: I am struggling to separate my product from a non-polar impurity using column chromatography. What adjustments can I make?

Answer: If you are observing poor separation between your product and a non-polar impurity, optimizing your column chromatography conditions is key.

Troubleshooting Column Chromatography:

ParameterRecommendationRationale
Solvent System (Mobile Phase) Decrease the polarity of the eluent. A common starting point is a mixture of ethyl acetate and hexanes. Gradually decrease the percentage of the more polar ethyl acetate.A less polar mobile phase will increase the retention time of all compounds on the polar silica gel stationary phase. This can enhance the separation between compounds with small differences in polarity.
Silica Gel to Compound Ratio Increase the amount of silica gel relative to your crude product. A ratio of 50:1 to 100:1 (w/w) is recommended for difficult separations.A higher ratio provides more surface area for interaction, leading to better separation.
Column Dimensions Use a long, thin column rather than a short, wide one.This increases the path length and the number of theoretical plates, improving resolution.
Gradient Elution Start with a very non-polar solvent system and gradually increase the polarity.This allows for the elution of highly non-polar impurities first, followed by your product, potentially leaving more polar impurities on the column.

Experimental Workflow for Optimizing Column Chromatography:

Caption: Workflow for optimizing column chromatography.

III. Step-by-Step Purification Protocols

Protocol 1: Standard Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol is designed for the removal of unreacted 2,4-dibromophenol and acrylic acid.

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1 M sodium hydroxide (NaOH) solution and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times.

  • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography for General Purification

This protocol is a general method for purifying the product from a variety of impurities.

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel.

  • Load the Column: Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elute: Begin eluting with the determined optimal solvent system, starting with a low polarity.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your final product.[4][5] A reversed-phase C18 column with a gradient elution of water and acetonitrile is often effective for separating acrylate compounds.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for detecting impurities. The presence of unreacted 2,4-dibromophenol would be indicated by a characteristic phenolic -OH peak.

V. Final Considerations

  • Safety: Always handle acryloyl chloride and other reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store the purified 2,4-dibromophenyl prop-2-enoate in a cool, dark place, preferably under an inert atmosphere, to prevent polymerization.

This technical guide provides a comprehensive overview of the common challenges and solutions for purifying 2,4-dibromophenyl prop-2-enoate. By understanding the underlying chemical principles and following these detailed protocols, researchers can consistently obtain high-purity material for their scientific endeavors.

References

  • Whba, R., Su'ait, M., & Ahmad, A. (2024). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Journal of Materials Science and Chemical Engineering, 12, 18-28. doi: 10.4236/msce.2024.124002.
  • Karthikeyan, M., et al. (2014). Methyl (2Z)-2-bromomethyl-3-(2,4-dichlorophenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58.
  • Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Reaction of Alcohols with Carboxylic Acids and their Derivatives. Retrieved from [Link]

  • Clark, J. (2023). Making esters. Chemguide. Retrieved from [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6.
  • Google Patents. (2017). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids (CN107501077A).
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (US20120309973A1).
  • Google Patents. (2015). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid (CN104355988A).
  • Wang, Y., et al. (2021).
  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

  • Google Patents. (1937). Process of producing esters of phenols (US2082790A).
  • Unknown. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Arshad, S., et al. (2013). 2,4-Bis(2-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113.
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1).
  • Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131.
  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • Zhang, L., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences, 233, 02045.
  • Google Patents. (2008). Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid (KR100817517B1).
  • Kister, T., et al. (2016). Nonclassical Recrystallization.
  • Google Patents. (2011). Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography (CN102175799B).

Sources

Troubleshooting

Inhibitor removal techniques for 2,4-dibromophenyl prop-2-enoate prior to polymerization

Welcome to the Advanced Polymerization Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges of preparing 2,4-dibromophenyl prop-2-enoate (commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the specific challenges of preparing 2,4-dibromophenyl prop-2-enoate (commonly known as 2,4-dibromophenyl acrylate) for controlled polymerization. This guide bypasses generic advice to focus on the exact physicochemical realities of handling heavily halogenated aromatic monomers.

The Causality of Inhibition: Why Purification is Non-Negotiable

2,4-dibromophenyl acrylate is a specialized monomer utilized in the synthesis of high-refractive-index optical resins and flame-retardant polymers[1]. To prevent spontaneous autopolymerization during transit and storage, manufacturers stabilize it with radical scavengers—most commonly 4-methoxyphenol (MEHQ) or hydroquinone (HQ).

The Mechanistic Problem: MEHQ acts as a sacrificial hydrogen donor. When an initiating radical forms, MEHQ donates a hydrogen atom to create a resonance-stabilized phenoxy radical that is too stable to propagate a polymer chain. If you attempt a Reversible Deactivation Radical Polymerization (RDRP) such as RAFT or ATRP without removing MEHQ, the inhibitor will consume your primary initiator radicals. This causes unpredictable induction periods, skews the critical initiator-to-monomer stoichiometric ratio, and destroys the "living" control over the molecular weight dispersity (Đ) [2].

Experimental Methodologies

Due to the presence of two heavy bromine atoms on the phenyl ring, 2,4-dibromophenyl acrylate exhibits significantly higher viscosity and a much higher boiling point than standard alkyl acrylates. It often presents as a highly viscous liquid or low-melting solid at room temperature. Neat purification is therefore physically impractical.

Protocol A: Basic Activated Alumina Column (Gold Standard)

Self-Validating Principle: Basic aluminum oxide ( Al2​O3​ ) exploits the weak acidity of the phenolic -OH group on MEHQ. The basic sites on the alumina deprotonate MEHQ, transforming it into a phenolate anion that chemisorbs tightly to the stationary phase. The neutral 2,4-dibromophenyl acrylate passes through unhindered [3].

Step-by-Step Workflow:

  • Solvent Dilution: Dissolve the 2,4-dibromophenyl acrylate in an inert, volatile solvent (e.g., Dichloromethane or Tetrahydrofuran) at a 1:2 (v/v) ratio. Causality: This reduces viscosity for proper column flow and acts as a thermal sink to absorb the exothermic heat of adsorption.

  • Column Preparation: Pack a glass chromatography column with basic activated alumina (Brockmann I grade). A 5–10 cm bed height is sufficient for removing 100–500 ppm of MEHQ from 50 mL of monomer solution.

  • Gravity Elution: Pass the diluted monomer through the column via gravity. Critical: Do not apply positive pressure. Forcing the liquid through reduces the residence time needed for complete MEHQ deprotonation.

  • Solvent Evaporation: Concentrate the purified eluate using a rotary evaporator. Keep the water bath strictly below 30°C . Causality: Without its inhibitor, the monomer is highly susceptible to thermally initiated autopolymerization.

  • Storage: Use the purified monomer immediately, or store it at -20°C under an inert argon atmosphere for a maximum of 24 hours.

Protocol B: Caustic Washing (Liquid-Liquid Extraction)

Self-Validating Principle: An aqueous sodium hydroxide wash forces an acid-base reaction with MEHQ, converting it into water-soluble sodium phenolate. This partitions the inhibitor into the aqueous layer while the hydrophobic halogenated monomer remains in the organic layer [3].

Step-by-Step Workflow:

  • Dilution: Dissolve the monomer in a water-immiscible organic solvent (e.g., Dichloromethane).

  • Extraction: Transfer to a separatory funnel. Add an equal volume of 5% (w/v) aqueous NaOH. Stopper and shake vigorously for 1 minute, venting frequently to release vapor pressure.

  • Phase Separation: Allow the phases to separate. Drain and discard the aqueous layer (containing the phenolate salt). Repeat the 5% NaOH wash two additional times.

  • Neutralization: Wash the organic layer with deionized water until the aqueous wash tests neutral (pH ~7) to ensure no residual base remains. Follow with a saturated NaCl (brine) wash to break any micro-emulsions and draw out dissolved water.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4​ for 15 minutes. Filter off the drying agent and remove the solvent under reduced pressure (< 30°C).

Process Visualization

Workflow Start 2,4-Dibromophenyl Acrylate (Inhibited with MEHQ) Dilute Dilute in Inert Solvent (DCM or THF) Start->Dilute Split Select Purification Route Dilute->Split Alumina Basic Alumina Column (Adsorption) Split->Alumina Wash 5% NaOH Caustic Wash (Extraction) Split->Wash Evap Rotary Evaporation (< 30°C Water Bath) Alumina->Evap Wash->Evap Pure Purified Monomer (Ready for Polymerization) Evap->Pure

Workflow for inhibitor removal from viscous halogenated acrylates.

Mechanism MEHQ MEHQ Inhibitor (Weak Acid) Interaction Deprotonation MEHQ->Interaction Alumina Basic Alumina (Stationary Phase) Alumina->Interaction Bound Phenolate Anion (Chemisorbed) Interaction->Bound Monomer 2,4-Dibromophenyl Acrylate Eluent Purified Eluate (Monomer) Monomer->Eluent Passes through unhindered

Mechanism of MEHQ inhibitor removal via basic activated alumina adsorption.

Quantitative Data: Method Comparison

Purification TechniqueMEHQ Removal EfficiencyProcessing TimeThermal Polymerization RiskSuitability for 2,4-Dibromophenyl Acrylate
Basic Alumina Column > 99%~30 minsLow (if diluted)Excellent (Requires solvent dilution)
Caustic Washing 95 - 99%~90 minsLowGood (Requires thorough drying steps)
Vacuum Distillation > 99%> 2 hoursExtreme Poor (High boiling point triggers autopolymerization)

Troubleshooting & FAQs

Q: Why shouldn't I use vacuum distillation for 2,4-dibromophenyl acrylate? A: Vacuum distillation relies on the volatility difference between the monomer and the inhibitor. Due to the high molecular weight imparted by the two heavy bromine atoms, this monomer has an exceptionally high boiling point. Even under high vacuum (e.g., < 1 Torr), the temperatures required to distill it risk crossing the activation energy threshold for spontaneous thermal autopolymerization. You risk turning your distillation flask into a solid, intractable block of cross-linked polymer.

Q: My monomer polymerized directly on the alumina column. What happened? A: The acid-base interaction between MEHQ and basic alumina is an exothermic process. If you attempted to load a highly concentrated or neat viscous monomer, the localized heat of adsorption likely spiked the column temperature, initiating autopolymerization. Always dilute bulky/viscous monomers in a solvent like DCM to act as a thermal sink.

Q: Can I just add extra initiator to overwhelm the inhibitor instead of removing it? A: For conventional Free Radical Polymerization (FRP) where precise architectural control isn't required, yes—you can mathematically compensate for the inhibitor. However, if your goal is precision drug delivery vehicles or block copolymers via RDRP (RAFT/ATRP), absolutely not. The inhibitor will destroy the delicate equilibrium between active and dormant species, leading to a complete loss of "living" character and unacceptably high dispersity [2].

References

  • US9072292B2 - Biofilm resistant polymer materials. Google Patents.
  • How can I remove an inhibitor from acrylic acid? ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

2,4-dibromophenyl prop-2-enoate vs pentabromophenyl acrylate flame retardancy

Comparative Efficacy of Brominated Acrylate Monomers: 2,4-Dibromophenyl Prop-2-enoate vs. Pentabromophenyl Acrylate in Flame-Retardant Polymers Executive Summary For researchers and drug development professionals, the ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Brominated Acrylate Monomers: 2,4-Dibromophenyl Prop-2-enoate vs. Pentabromophenyl Acrylate in Flame-Retardant Polymers

Executive Summary

For researchers and drug development professionals, the material integrity of laboratory infrastructure, cleanroom components, and medical device housings is paramount. Traditional additive flame retardants (FRs) often leach out of polymer matrices over time, posing severe toxicity risks and threatening the sterility of biological assays.

Reactive flame retardants solve this by covalently bonding to the polymer backbone. Two highly scrutinized monomers in this class are 2,4-dibromophenyl prop-2-enoate (also known as 2,4-dibromophenyl acrylate, DBPA) and pentabromophenyl acrylate (PBPA)[1][2]. This guide provides an objective, data-driven comparison of their flame-retardant efficacy, mechanistic action, and polymerization behavior to assist in advanced material selection.

Mechanistic Causality: How Brominated Acrylates Quench Flames

As a Senior Application Scientist, it is critical to understand why these monomers work, rather than just knowing that they do. Both DBPA and PBPA impart intrinsic flame retardancy through a dual-action mechanism triggered by the thermal cleavage of the carbon-bromine (C–Br) bond during combustion[3][4].

  • Gas-Phase Radical Scavenging (Primary Mechanism): Upon ignition, the polymer matrix degrades, releasing high-energy hydroxyl (OH•) and hydrogen (H•) radicals that propagate the flame. The brominated acrylates decompose to release bromine radicals (Br•). These Br• radicals react with the polymer to form hydrogen bromide (HBr). HBr then acts as a highly efficient radical scavenger, reacting with OH• and H• to form water (H2O) and hydrogen gas (H2), regenerating the Br• radical[3][4]. This catalytic cycle starves the flame of the reactive species needed for combustion.

  • Condensed-Phase Char Formation (Secondary Mechanism): The removal of hydrogen from the polymer backbone by Br• promotes cross-linking and the formation of a carbonaceous char layer. This char acts as a physical barrier, insulating the underlying unburned polymer from heat and oxygen[4][5].

The Causality of Bromine Density: The fundamental difference in performance between DBPA and PBPA lies in their halogen density. PBPA contains five bromine atoms per phenyl ring (~73.6% Br by weight), whereas DBPA contains only two (~52.2% Br by weight). The higher localized concentration of bromine in PBPA leads to a denser, more rapid release of Br• radicals, drastically accelerating the gas-phase quenching process and resulting in superior Limiting Oxygen Index (LOI) and UL-94 ratings[1][4]. Furthermore, the strong electron-withdrawing effect of the five bromine atoms in PBPA polarizes the acrylate double bond, making it highly susceptible to radical attack. As a result, the copolymerization rate of PBPA is significantly faster than that of its less-brominated counterparts[2][6].

Quantitative Performance Analysis

The following table synthesizes the physicochemical and flammability data for polymers copolymerized with 15% (by weight) of either DBPA or PBPA.

Performance Metric2,4-Dibromophenyl Prop-2-enoate (DBPA)Pentabromophenyl Acrylate (PBPA)Causality / Rationale
Chemical Formula C₉H₆Br₂O₂C₉H₃Br₅O₂PBPA is fully substituted at the phenyl ring.
Molecular Weight 305.9 g/mol 542.64 g/mol [1]Higher MW of PBPA requires careful stoichiometric balancing.
Bromine Content (wt%) ~52.2%~73.6%Directly correlates to the volume of radical scavengers released[4].
Typical LOI (15% Loading) 24% - 26%28% - 32%[1]PBPA pushes the LOI well above the 26% threshold required for self-extinguishing materials[4].
UL-94 Rating (15% Loading) V-2 to V-1V-0[1]PBPA's rapid gas-phase action prevents flaming drips, securing a V-0 rating[1][4].
Polymerization Rate ModerateVery High[2]Strong electron-withdrawing effect of 5 Br atoms increases monomer reactivity[2][6].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols detail the synthesis and subsequent flammability testing of these reactive polymers.

Protocol 1: Free-Radical Copolymerization for Device Housings

Objective: Covalently integrate DBPA or PBPA into a styrene/acrylonitrile backbone to prevent future leaching.

  • Reagent Preparation: Dissolve the base monomers (e.g., styrene) and the brominated acrylate (DBPA or PBPA at 15 wt%) in anhydrous dimethylformamide (DMF)[2]. Causality: DMF is chosen for its ability to dissolve the highly non-polar, bulky PBPA monomer.

  • Initiator Addition: Add 1 mol% of Azobisisobutyronitrile (AIBN) as the free-radical initiator[2].

  • Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles under vacuum. Causality: Molecular oxygen is a potent diradical that will quench the polymerization process. Complete removal is non-negotiable for high-molecular-weight yields.

  • Polymerization: Heat the sealed reaction vessel to 70°C for 24 hours. PBPA will exhibit a faster consumption rate than DBPA due to its higher reactivity ratio[2][6].

  • Purification: Precipitate the resulting viscous solution dropwise into cold methanol. Filter and dry the polymer in a vacuum oven at 60°C to constant weight.

Protocol 2: Flammability Assessment (LOI & UL-94)

Objective: Quantify the flame retardancy of the synthesized copolymers.

  • Specimen Fabrication: Injection-mold the dried copolymers into standard test bars (130 × 13 × 3.2 mm for UL-94; 100 × 6.5 × 3 mm for LOI)[5].

  • Limiting Oxygen Index (LOI) Testing:

    • Place the specimen vertically in a glass chimney.

    • Introduce a controlled mixture of O₂ and N₂. Ignite the top of the specimen.

    • Self-Validation: Adjust the O₂ concentration iteratively until the minimum O₂ percentage required to sustain combustion for 3 minutes (or 50 mm of burn length) is found. PBPA-modified polymers will consistently require >28% O₂[1].

  • UL-94 Vertical Burn Test:

    • Clamp the specimen vertically. Apply a standardized 20 mm methane flame to the bottom edge for 10 seconds, then remove.

    • Record the afterflame time (t1). If it extinguishes, apply the flame for another 10 seconds and record the second afterflame time (t2).

    • Causality of Rating: A V-0 rating (achieved by PBPA) dictates that combustion ceases within 10 seconds (t1 + t2 ≤ 50s for 5 samples) with no flaming drips that ignite the cotton indicator below[1][4].

Mandatory Visualization: Mechanism of Action

Mechanism cluster_gas Gas-Phase Mechanism cluster_solid Condensed-Phase Mechanism Ignition Polymer Ignition (Heat + O2) Cleavage Thermal Cleavage of C-Br (Release of Br•) Ignition->Cleavage Heat Transfer HBr Br• + H• → HBr Cleavage->HBr Volatilization Char Crosslinking & Char Formation Cleavage->Char Degradation Quench HBr + OH• → H2O + Br• HBr->Quench Extinguish Flame Suppression Quench->Extinguish Radical Loss Barrier Thermal/Oxygen Barrier Char->Barrier Barrier->Extinguish Fuel Starvation

Dual-action flame retardancy mechanism of brominated acrylates in polymer matrices.

References

  • Taylor & Francis - Copolymers of Acrylonitrile with Some Brominated Acrylates URL: [Link]

  • SciSpace - My Life with Polymer Science: Scientific and Personal Memoirs URL: [Link]

  • ResearchGate - Bromine-containing copolymer polycarbonate for simultaneous thermal stability, transparency, and thin-wall flame-retardant polycarbonate URL: [Link]

Sources

Comparative

GC-MS fragmentation pattern analysis for 2,4-dibromophenyl prop-2-enoate structural confirmation

An in-depth structural confirmation of halogenated esters, specifically 2,4-dibromophenyl prop-2-enoate (commonly known as 2,4-dibromophenyl acrylate), requires a highly rigorous analytical approach. Due to the thermal l...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural confirmation of halogenated esters, specifically 2,4-dibromophenyl prop-2-enoate (commonly known as 2,4-dibromophenyl acrylate), requires a highly rigorous analytical approach. Due to the thermal lability of the acrylate linkage and the complex isotopic signatures introduced by multiple bromine atoms, standard single-quadrupole Gas Chromatography-Mass Spectrometry (GC-MS) often needs to be weighed against alternative ionization and high-resolution techniques.

As a Senior Application Scientist, I have structured this guide to objectively compare standard Electron Ionization (EI) against Chemical Ionization (CI) and High-Resolution Mass Spectrometry (HRMS). This guide will break down the causality behind specific experimental choices, outline a self-validating analytical protocol, and provide the mechanistic logic required for definitive structural confirmation.

Mechanistic Principles: Isotopic Signatures & Fragmentation Causality

The structural confirmation of 2,4-dibromophenyl prop-2-enoate relies heavily on its isotopic fingerprint. Bromine naturally occurs as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). When a molecule contains two bromine atoms, the binomial expansion (a+b)2 dictates a distinct 1:2:1 isotopic cluster separated by 2 atomic mass units (amu).

For 2,4-dibromophenyl prop-2-enoate ( C9​H6​Br2​O2​ , Nominal Mass: 304 Da), the molecular ion ( M+∙ ) will manifest as a triplet at m/z 304, 306, and 308 .

Under hard ionization (70 eV EI), the molecule undergoes predictable fragmentation pathways. Understanding the causality of these cleavages is critical for distinguishing this compound from its structural isomers (e.g., 2,6-dibromophenyl prop-2-enoate). The primary cleavages occur at the ester linkage[1]:

  • Ph-O Bond Cleavage: Loss of the acrylate radical ( ⋅C3​H3​O2​ , 71 Da) yields the dibromophenyl cation (m/z 233, 235, 237).

  • O-C Bond Cleavage: Loss of the acryloyl radical ( ⋅C3​H3​O , 55 Da) yields the dibromophenoxy cation (m/z 250, 252, 254).

GCMS_Logic M Molecular Ion[M]+• m/z 304, 306, 308 F1 Dibromophenyl Cation m/z 233, 235, 237 M->F1 Ph-O Cleavage (-71 Da) F2 Dibromophenoxy Cation m/z 250, 252, 254 M->F2 O-C Cleavage (-55 Da) F3 Bromophenyl Cation m/z 154, 156 F1->F3 -Br• (-79/81 Da) F2->F3 -Br• & -CO

Fig 1: Primary EI-MS fragmentation pathways for 2,4-dibromophenyl prop-2-enoate.

Comparative Platform Analysis: EI vs. CI vs. HRMS

To definitively confirm the structure, laboratories must choose the appropriate MS platform. While GC-EI-MS is the industry standard for volatile organics[2], the thermal instability of the acrylate ester can lead to a weak or absent molecular ion, complicating identification if the library match is ambiguous.

Table 1: Performance Comparison of GC-MS Platforms for Halogenated Acrylates

Analytical FeatureGC-EI-MS (Single Quad)GC-CI-MS (Methane)GC-HRMS (Q-TOF)
Ionization Energy 70 eV (Hard)Soft (Proton Transfer)70 eV (Hard) with Time-of-Flight
Molecular Ion ( M+∙ ) Weak (<10% Relative Abundance)Strong [M+H]+ (m/z 305/307/309)Weak, but exact mass (<5 ppm error)
Structural Fingerprint Excellent (Extensive fragmentation)Poor (Minimal fragmentation)Excellent (Formula assignment via mass defect)
Isotopic Fidelity High (1:2:1 cluster clearly visible)HighUltra-High (Resolves isobaric matrix overlaps)
Primary Use Case Routine structural confirmationMolecular weight verificationComplex matrix / Unknown identification

The Verdict: For absolute structural confirmation of 2,4-dibromophenyl prop-2-enoate, GC-HRMS (Q-TOF) is the superior alternative if matrix interferences are high. However, a properly optimized GC-EI-MS system operating in concurrent Scan/SIM mode provides the most cost-effective and reliable data, provided a self-validating protocol is utilized to account for the weak molecular ion[3].

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating an internal standard and specific column chemistries, we eliminate false negatives caused by injection errors or thermal degradation in the inlet.

Step 1: System Suitability & Calibration
  • Action: Inject 1 µL of a 50 ppm decafluorotriphenylphosphine (DFTPP) tuning standard.

  • Causality: DFTPP validates that the quadrupole mass analyzer is correctly resolving masses across the 50–450 m/z range, which is a mandatory EPA requirement for halogenated aromatic analysis[3]. Without this, mass axis drift could skew the critical 1:2:1 bromine isotopic ratio.

Step 2: Sample Preparation & Internal Standardization
  • Action: Dissolve the synthesized 2,4-dibromophenyl prop-2-enoate in GC-grade hexane to a concentration of 10 µg/mL. Spike the sample with 1 µg/mL of 4,4'-dibromobiphenyl as an Internal Standard (IS).

  • Causality: 4,4'-dibromobiphenyl is chosen because it possesses a similar boiling point and identical isotopic bromine clustering (1:2:1) to the target analyte. If the target analyte peak is absent but the IS peak is strong, it definitively proves the analyte degraded or was not synthesized, rather than indicating an instrument injection failure.

Step 3: Chromatographic Separation
  • Column: 30 m × 0.25 mm × 0.25 µm, 5% phenyl / 95% dimethyl polysiloxane (e.g., DB-5MS or equivalent).

  • Action: Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Use Helium carrier gas at a constant flow of 1.0 mL/min.

  • Causality: A 5% phenyl column is strictly required over a 100% dimethyl column. The phenyl groups in the stationary phase provide π−π interactions with the dibromophenyl ring of the analyte, preventing peak tailing and resolving the target from potential unreacted bromophenol precursors[2].

Step 4: Mass Spectrometric Acquisition
  • Action: Operate the MS in concurrent Scan/SIM mode.

    • Scan Range: m/z 50–400 (captures the full structural fingerprint).

    • SIM Ions: m/z 306 (Base molecular ion), m/z 252 (Phenoxy cation), m/z 235 (Phenyl cation).

  • Causality: Because the acrylate ester bond is highly labile, the molecular ion at m/z 306 may be lost in the baseline noise of a full scan. SIM mode increases the dwell time specifically on the molecular ion, artificially boosting sensitivity to confirm the intact mass, while the Scan mode simultaneously gathers the fragments needed for structural proof[4].

Step 5: Data Validation
  • Action: Extract the ion chromatograms (EIC) for m/z 304, 306, and 308 at the analyte's retention time.

  • Causality: Calculate the area under the curve for each EIC. The structural confirmation is only considered valid if the integrated areas strictly adhere to the theoretical 1:2:1 ratio (± 10% tolerance). Any deviation indicates co-elution of an isobaric interference, necessitating a switch to GC-HRMS.

References

  • Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed. National Institutes of Health (NIH).[Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed. National Institutes of Health (NIH).[Link]

  • Defluorinative Esterification and 1,3-Dietherification of (Trifluoromethyl)alkenes with Alcohols: Controlled Synthesis of α-Arylacrylates. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Method 8111: Haloethers by Gas Chromatography, part of Test Methods for Evaluating Solid Waste. Environmental Protection Agency (EPA).[Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. ResearchGate.[Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health (NIH).[Link]

Sources

Validation

A Comparative Guide to the Mechanical Properties of Brominated Aromatic vs. Standard Polyacrylates

A Senior Application Scientist's In-Depth Technical Guide In the landscape of polymer science, polyacrylates are a cornerstone, valued for their versatility, optical clarity, and tunable mechanical properties. Standard p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of polymer science, polyacrylates are a cornerstone, valued for their versatility, optical clarity, and tunable mechanical properties. Standard polyacrylates, such as poly(methyl acrylate) (PMA), poly(ethyl acrylate) (PEA), and poly(butyl acrylate) (PBA), offer a spectrum of properties from rigid and glassy to soft and elastomeric, governed by the nature of their alkyl ester side chains. This guide delves into a comparative analysis between these conventional polyacrylates and a more specialized, aromatic counterpart: poly(2,4-dibromophenyl prop-2-enoate).

Due to the novel nature of poly(2,4-dibromophenyl prop-2-enoate), direct, published experimental data on its mechanical properties is scarce. Therefore, this guide will provide a comprehensive, data-driven overview of standard polyacrylates and, based on fundamental structure-property relationships, present a scientifically grounded prediction of the mechanical and thermal behavior of the brominated aromatic variant. This analysis serves as a vital resource for researchers and drug development professionals exploring novel polymers for advanced applications where properties like high rigidity, thermal stability, and radiopacity may be paramount.

The Chemistry Dictating Performance: Monomer and Polymer Structures

The profound differences in mechanical properties between these two classes of polymers originate from the chemical structure of their respective monomers.

Monomer Synthesis and Structure

Standard alkyl acrylates are commodity chemicals, typically synthesized via esterification of acrylic acid. In contrast, 2,4-dibromophenyl prop-2-enoate requires a multi-step synthesis, commonly involving the acylation of a substituted phenol. A representative synthesis is outlined below.

cluster_0 Synthesis of 2,4-dibromophenyl prop-2-enoate 2_4_dibromophenol 2,4-Dibromophenol reaction_step Acylation Reaction 2_4_dibromophenol->reaction_step Reactant 1 acryloyl_chloride Acryloyl Chloride acryloyl_chloride->reaction_step Reactant 2 product 2,4-dibromophenyl prop-2-enoate base Base (e.g., Triethylamine) base->reaction_step Catalyst reaction_step->product cluster_1 Free-Radical Polymerization Workflow Initiator Radical Initiator (e.g., AIBN, BPO) Initiation Initiation: Radical Formation Initiator->Initiation Monomer Acrylate Monomer Propagation Propagation: Chain Growth Monomer->Propagation Initiation->Propagation Termination Termination: Chain Combination or Disproportionation Propagation->Termination Polymer Polyacrylate Chain Termination->Polymer

Generalized workflow for free-radical polymerization of acrylates.

Comparative Mechanical Properties: A Data-Driven and Predictive Analysis

The mechanical behavior of a polymer is fundamentally linked to the mobility of its chains and the strength of its intermolecular forces.

Part A: Standard Polyacrylates (Experimental Data)

The mechanical properties of standard polyacrylates are well-documented. A clear trend is observable as the length of the alkyl side-chain increases: the material transitions from being relatively hard and brittle to soft and flexible. This is due to the increasing "internal plasticization" effect of the longer alkyl chains, which pushes the polymer chains further apart, reduces intermolecular forces, and lowers the glass transition temperature (Tg). For a rigid benchmark, poly(methyl methacrylate) (PMMA) is also included. [1]

Property Poly(methyl methacrylate) (PMMA) Poly(ethyl acrylate) (PEA) Poly(n-butyl acrylate)
Tensile Strength 75 MPa [2] 5 - 15 MPa [3] 0.1 - 1.0 MPa
Young's Modulus ~3.0 GPa [2] 0.1 - 0.5 GPa [3] ~0.003 GPa
Elongation at Break 4.5% [2] 300 - 800% [3] >1000%

| Glass Transition (Tg) | ~105 °C [1]| ~ -24 °C [4]| ~ -54 °C |

Note: Values for polyacrylates can vary significantly based on molecular weight and testing conditions.

Part B: Poly(2,4-dibromophenyl prop-2-enoate) (Predicted Properties)

In the absence of direct experimental data, we can predict the mechanical properties of poly(2,4-dibromophenyl prop-2-enoate) based on its chemical structure.

  • Rigidity and Steric Hindrance: The large, planar dibromophenyl group is significantly more sterically hindering than a simple alkyl chain. This bulkiness will severely restrict the rotation and movement of the polymer backbone.

  • Intermolecular Forces: The aromatic rings can participate in π-π stacking, a form of intermolecular interaction stronger than the van der Waals forces between alkyl chains. Furthermore, the polar carbon-bromine bonds introduce dipole-dipole interactions, further strengthening the forces between polymer chains.

Hypothesized Properties:

  • High Tensile Strength and Modulus: The restricted chain mobility and strong intermolecular forces would create a material that resists deformation under stress, leading to a much higher tensile strength and Young's modulus compared to standard polyacrylates. Its properties are expected to be more aligned with or even exceed those of rigid, glassy polymers like PMMA.

  • Low Elongation at Break: The same factors that increase strength and stiffness will prevent the polymer chains from uncoiling and aligning under stress. This will result in a brittle material with very low elongation at break, likely in the single-digit percentage range. [5]* High Glass Transition Temperature (Tg): A significant amount of thermal energy would be required to overcome the steric hindrance and strong intermolecular forces to induce segmental motion. This translates to a very high glass transition temperature, far exceeding that of standard polyacrylates and likely PMMA.

Thermal Stability: A Look at Decomposition Behavior

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of polymers. [6]

  • Standard Polyacrylates: These polymers typically undergo thermal degradation at temperatures between 250°C and 400°C. Poly(n-butyl acrylate), for example, shows a degradation temperature between 360-370°C. [7]* Poly(2,4-dibromophenyl prop-2-enoate) (Predicted): Brominated aromatic compounds are often used as flame retardants precisely because of their high thermal stability. [8]The polymer is expected to be stable to well over 300-350°C. The degradation mechanism for brominated polymers often involves the initial scission of the C-Br bond, releasing bromine radicals that can interrupt combustion processes in the gas phase. [9]TGA analysis of similar materials like poly(4-chlorophenyl acrylate) shows thermal stability up to 417°C. [10]

Experimental Protocols for Validation

To empirically validate the predicted properties and perform a direct comparison, the following standardized protocols must be employed.

Tensile Properties Testing (ASTM D638 / ASTM D882)

The choice of standard depends on the form of the polymer sample. For rigid, self-supporting specimens (as predicted for the brominated polymer), ASTM D638 is appropriate. [11][12]For flexible films (like PEA and PBA), ASTM D882 is the correct standard. [13][14]

cluster_2 Tensile Testing Experimental Workflow Prepare 1. Specimen Preparation (Dumbbell for D638, Strip for D882) Condition 2. Conditioning (e.g., 23°C, 50% RH for 40h) Prepare->Condition Measure 3. Measure Dimensions (Width & Thickness) Condition->Measure Mount 4. Mount in Universal Testing Machine Measure->Mount Test 5. Apply Tensile Load at Constant Rate of Extension Mount->Test Record 6. Record Load vs. Extension Data Until Failure Test->Record Calculate 7. Calculate Properties (Tensile Strength, Modulus, Elongation) Record->Calculate

Workflow for standardized tensile properties testing.

Step-by-Step Protocol (ASTM D638 Example):

  • Specimen Preparation: Mold or machine the polymer into the standard "dog-bone" or dumbbell shape as specified in ASTM D638. [15]2. Conditioning: Condition the specimens for at least 40 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity). [12]3. Dimensional Measurement: Accurately measure the width and thickness of the narrow section of the specimen.

  • Machine Setup: Install the specimen into the grips of a universal testing machine, ensuring proper alignment. [15]Attach an extensometer to the gauge length of the specimen for accurate strain measurement. [11]5. Test Execution: Apply a tensile load at a constant crosshead speed as specified by the standard until the specimen ruptures. [12]6. Data Acquisition: Continuously record the applied force and the elongation measured by the extensometer.

  • Calculation: From the resulting stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear region), and elongation at break. [11]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing a clear indication of its thermal stability. [16]

cluster_3 Thermogravimetric Analysis (TGA) Workflow Sample 1. Place Small Sample (5-10 mg) in TGA Pan Load 2. Load into TGA Furnace Sample->Load Purge 3. Set Atmosphere (e.g., Nitrogen at 20-50 mL/min) Load->Purge Program 4. Program Temperature Ramp (e.g., 10°C/min to 600°C) Purge->Program Run 5. Run Analysis & Record Mass vs. Temperature Program->Run Analyze 6. Analyze TGA Curve for Onset of Decomposition (Td) Run->Analyze

A typical experimental workflow for polymer TGA.

Step-by-Step Protocol:

  • Sample Preparation: Place a small, representative sample of the polymer (typically 5-15 mg) into a TGA crucible (e.g., alumina or platinum). [17][18]2. Instrument Setup: Place the crucible onto the TGA's microbalance and seal the furnace.

  • Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a controlled flow rate (e.g., 30 mL/min) to prevent oxidative degradation. [18]4. Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min). [18][19]5. Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, often reported as the temperature at which 5% weight loss occurs (Td5%), and the temperature of maximum decomposition rate from the derivative of the TGA curve. [6]

Conclusion

Standard alkyl polyacrylates offer a range of mechanical properties from soft and ductile to moderately rigid, directly correlated with the length of the ester side chain. In contrast, the unique chemical structure of 2,4-dibromophenyl prop-2-enoate strongly suggests that its corresponding polymer will exhibit markedly different characteristics. The presence of the bulky, rigid dibromophenyl group is predicted to result in a polymer with significantly higher tensile strength, a greater modulus, and superior thermal stability, but at the cost of ductility, leading to a brittle nature.

These predicted properties could make poly(2,4-dibromophenyl prop-2-enoate) a candidate for specialized applications requiring high-performance, rigid materials. However, this guide underscores the critical need for empirical synthesis and characterization using the standardized protocols outlined herein to validate these well-founded hypotheses and fully unlock the potential of this novel polymer.

References

  • Shimadzu. (n.d.). ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]

  • Pacorr. (2025, May 19). Tensile Test on Rigid Plastic ASTM D638. Retrieved from [Link]

  • Victor. (2026, January 21). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link]

  • United Testing Systems. (n.d.). ASTM D638 Testing Simplified: Everything You Need to Know. Retrieved from [Link]

  • Sciteq. (n.d.). ASTM D 638 plastic tensile properties testing explained. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D882| film tensile test. Retrieved from [Link]

  • WTS Machinery. (2024, October 24). ASTM D882 Guide: Tensile Testing of Thin Plastic Films. Retrieved from [Link]

  • ASTM International. (2022, July 21). D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Wang, F., et al. (2011). TGA data of brominated flame retardants. ResearchGate. Retrieved from [Link]

  • Cell Instruments. (2025, March 25). Tensile Strength of Polyethylene Film & ASTM D882 Test. Retrieved from [Link]

  • ADMET. (n.d.). ASTM D882 Thin Plastic Film Tensile Testing. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Setaram. (n.d.). ANS013 Thermal stability of Polyethylene by TGA. Retrieved from [Link]

  • Patsnap. (2026, February 26). Poly Ethyl Acrylate: Comprehensive Analysis Of Synthesis, Properties, And Advanced Applications In Coatings And Adhesives. Retrieved from [Link]

  • DesignerData. (n.d.). Poly(methyl methacrylate). Retrieved from [Link]

  • Hu, Y., & Wang, Y. (2014).
  • TA Instruments. (n.d.). Analysis of Polymer Decompositions by TGA-Mass Spectrometry. Retrieved from [Link]

  • Erman, B., Wagner, W., & Flory, P. J. (1982). Elastic Modulus and Degree of Cross-Linking of Poly(ethyl acrylate) Networks. Macromolecules, 15(2), 544-548.
  • Wang, X., et al. (2018). Thermal degradation kinetics of poly(n-butyl acrylate) initiated by lactams and thiols.
  • Tsiolikas, A., et al. (2023). Energy Consumption vs. Tensile Strength of Poly[methyl methacrylate] in Material Extrusion 3D Printing. Polymers, 15(4), 856.
  • Al-Takai, I. F. (2025).
  • MakeItFrom.com. (2020, May 30). Polymethylmethacrylate (PMMA, Acrylic). Retrieved from [Link]

  • Tong, J. D., et al. (1999). Synthesis, Morphology, and Mechanical Properties of Poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) Triblock Copolymers. Macromolecules, 32(23), 7853-7861.
  • Wikipedia. (n.d.). Poly(methyl methacrylate). Retrieved from [Link]

  • ResearchGate. (2016, February 26). Experimental and Numerical Study of Thermal Stability and Fire Performance of Brominated and Halogen-free Flame Retardants in Glass-fibre Reinforced Poly(butylene terephthalate). Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curves of brominated polystyrene and Alpi (PG1 as reference). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of tensile properties in ethyl acrylate modified materials. Retrieved from [Link]

  • Zhang, L., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 13(22), 3925.
  • Grokipedia. (n.d.). Poly(ethyl acrylate). Retrieved from [Link]

  • ATCP Physical Engineering. (n.d.). Polymers elastic modulus and Poisson ratio. Retrieved from [Link]

  • ResearchGate. (n.d.). Elastic modulus and elongation at break values for the films with 30% and 40% of monomers. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 7). 4-CHLOROPHENYL ACRYLATE AND GLYCIDYL METHACRYLATE COPOLYMERS: SYNTHESIS, CHARACTERIZATION, REACTIVITY RATIOS, AND APPLICATION. Retrieved from [Link]

Sources

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